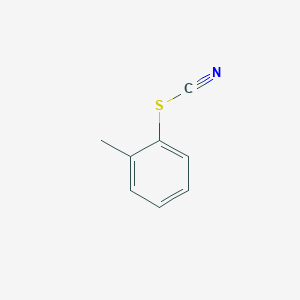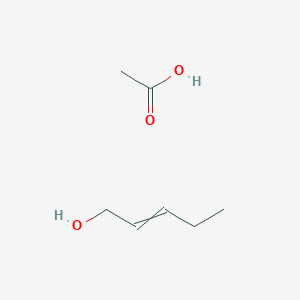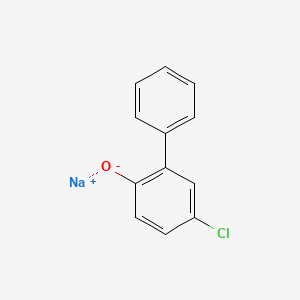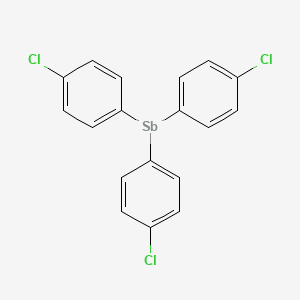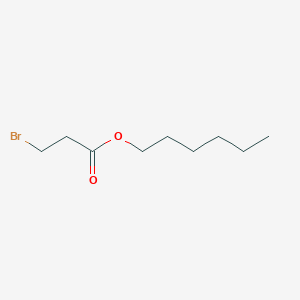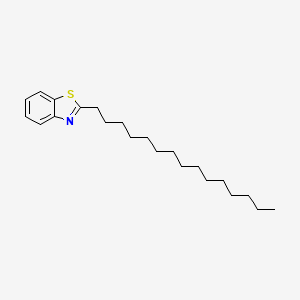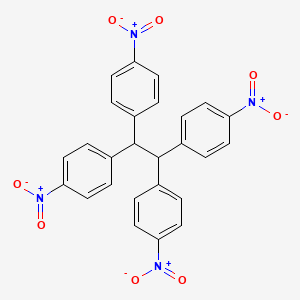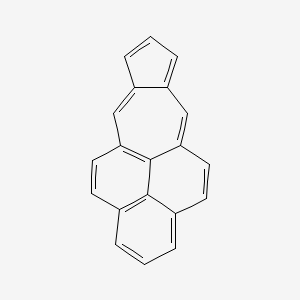
AZULENO(5,6,7-cd)PHENALENE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZULENO(5,6,7-cd)PHENALENE: is a polycyclic aromatic hydrocarbon with the molecular formula C20H12. It is a non-benzenoid aromatic compound, meaning it does not follow the typical alternating single and double bond structure seen in benzenoid aromatics. This compound is known for its unique electronic properties and has been the subject of various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AZULENO(5,6,7-cd)PHENALENE typically involves the cyclization of precursor molecules. One common method involves the use of diboron reagents and iodide for palladium-catalyzed [3 + 2] cross-annulation of alkynes . This reaction is carried out under specific conditions to ensure the formation of the desired polycyclic structure.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis protocols used in laboratory settings can be scaled up for industrial applications. The use of palladium-catalyzed reactions and other catalytic processes are likely to be employed in industrial settings to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions: AZULENO(5,6,7-cd)PHENALENE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and aromaticity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
Chemistry: AZULENO(5,6,7-cd)PHENALENE is used in the study of non-benzenoid aromatic systems. Its unique electronic properties make it a valuable compound for understanding aromaticity and electronic transitions .
Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. Some studies have investigated its carcinogenic properties, comparing it to other polycyclic aromatic hydrocarbons .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mecanismo De Acción
The mechanism of action of AZULENO(5,6,7-cd)PHENALENE involves its interaction with molecular targets through its aromatic π-electron system. This interaction can influence various molecular pathways, including those involved in electronic transitions and chemical reactivity . The compound’s unique structure allows it to participate in specific reactions that are not typical for benzenoid aromatics .
Comparación Con Compuestos Similares
AZULENO(1,2,3-cd)PHENALENE: Another isomer of AZULENO(5,6,7-cd)PHENALENE, differing in the position of the azulene unit.
Benzo[a]pyrene: A well-known carcinogenic polycyclic aromatic hydrocarbon with a similar structure but different electronic properties.
Uniqueness: this compound is unique due to its non-benzenoid aromatic structure, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying non-benzenoid aromatic systems and developing advanced materials .
Propiedades
Número CAS |
6580-41-2 |
|---|---|
Fórmula molecular |
C20H12 |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
pentacyclo[10.6.2.03,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H12/c1-3-13-7-9-17-11-15-5-2-6-16(15)12-18-10-8-14(4-1)19(13)20(17)18/h1-12H |
Clave InChI |
MMVAQVCLDJYKKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=CC5=CC=CC5=CC(=C43)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


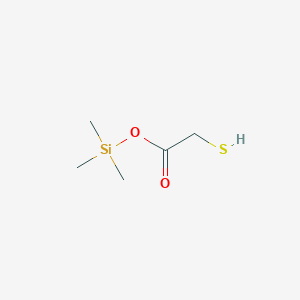
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B14734637.png)
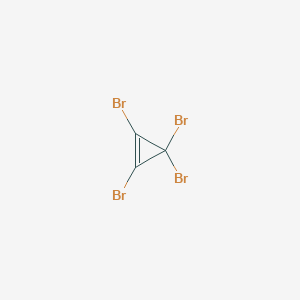
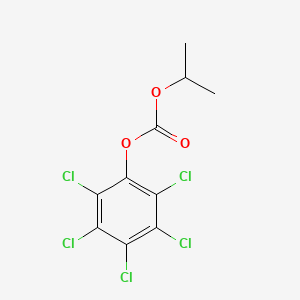
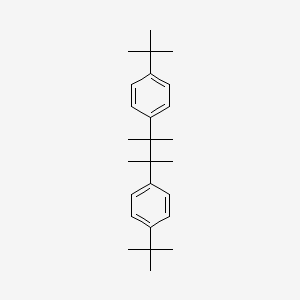
![2-[2-[(2-Hydroxy-1,1-dimethyl-ethyl)amino]ethylamino]-2-methyl-propan-1-ol](/img/structure/B14734653.png)
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
